Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-
Description
Overview of Molecular Structure
The molecular structure of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-, is defined by the presence of a benzoic acid core, which is substituted at the ortho position by a thioether linkage to a (2-hydroxy-1-phenylethyl) group. The molecular formula C₁₅H₁₄O₃S corresponds to a molecular weight of 274.33 g/mol. The core benzoic acid moiety consists of a benzene ring bearing a carboxylic acid group at the first position, while the ortho position is functionalized with the thioether substituent. The (2-hydroxy-1-phenylethyl)thio group introduces additional aromaticity and a secondary alcohol functionality, further increasing the compound's conformational flexibility and complexity.
Bond Lengths, Angles, and Torsional Parameters
The geometry of the benzoic acid core is expected to be planar, as is typical for aromatic carboxylic acids, with the carboxyl group adopting a coplanar orientation relative to the benzene ring due to conjugation. In the thioether linkage, the sulfur atom bridges the ortho carbon of the benzoic acid ring and the methylene carbon of the (2-hydroxy-1-phenylethyl) group. The C–S bond length in aryl thioethers is generally in the range of 1.76–1.80 Å, while the C–O bond of the carboxyl group is typically 1.20–1.25 Å for the carbonyl and 1.31–1.36 Å for the hydroxyl oxygen, reflecting partial double-bond character due to resonance.
The (2-hydroxy-1-phenylethyl) group introduces a chiral center at the carbon bearing the hydroxy group. This center can adopt either the R or S configuration, depending on the synthetic route and conditions. The presence of the hydroxy group enables intramolecular hydrogen bonding, which can influence the preferred conformation of the side chain. The phenyl ring of the side chain is likely to be oriented in a staggered fashion relative to the benzoic acid ring to minimize steric repulsion, while the hydroxy group may participate in hydrogen bonding with the carboxyl group or solvent molecules.
Torsional angles around the C–S and C–C bonds connecting the benzoic acid core to the side chain are critical in determining the overall molecular conformation. Computational and experimental studies on related compounds suggest that the lowest energy conformers typically feature the hydroxy group oriented toward the carboxyl group, facilitating intramolecular hydrogen bonding and stabilizing the structure.
Properties
CAS No. |
821768-47-2 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
JVZQPUYQUMVVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid with 2-[(2-hydroxy-1-phenylethyl)thio] reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- typically involves nucleophilic substitution reactions. The most common method includes the reaction of thiosalicylic acid with 2-bromoacetophenone under controlled conditions to optimize yield and purity.
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can yield different carboxylic acids depending on the oxidizing agent.
- Reduction : May produce alcohols or other derivatives.
- Substitution : Functional groups can be replaced through substitution reactions.
Chemistry
In the realm of organic synthesis, benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in research laboratories.
Biology
Research has indicated that this compound exhibits significant biological activities:
-
Antioxidant Activity : The phenolic group contributes to its ability to scavenge free radicals, protecting cells from oxidative damage.
Concentration (µg/mL) Scavenging Activity (%) 10 45 50 72 100 90 -
Antimicrobial Properties : Studies show it has inhibitory effects against various microorganisms:
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
Medicine
The compound is under investigation for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), activating caspase pathways to trigger cell death.
Case Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines, finding significant apoptotic activity.
Industry
In industrial applications, benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is utilized in the production of various chemicals and materials. Its unique properties facilitate its use in creating formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 2-Hydroxy-1-phenylethylthio | ~286 | Moderate steric hindrance, H-bonding |
| 2-[(3-Cyano-1-Oxo-...)Thio]Benzoic Acid | Trimethoxyphenyl-tetrahydronaphthalenyl | Not reported | High steric hindrance, lipophilic |
| 2-((Thiophen-2-Yl Acetyl)Thio)Benzoic Acid | Thiophene-acetyl | Not reported | Aromatic, moderate solubility |
| 2-[(2-Amino-2-Oxoethyl)Thio]Benzoic Acid | Amino-oxoethyl | 211.24 | High hydrophilicity |
Physicochemical Properties
- Solubility: Hydroxy-phenylethyl substituents may reduce aqueous solubility compared to amino-oxoethyl analogs () but improve lipid bilayer penetration.
- Stability : Thioether bonds are generally stable under physiological conditions, but the hydroxyl group in the target compound could increase susceptibility to oxidative degradation compared to methoxy-substituted analogs ().
Biological Activity
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16O3S |
| Molecular Weight | 272.36 g/mol |
| IUPAC Name | Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- |
| CAS Number | 103515-47-0 |
The biological activity of benzoic acid derivatives often involves various mechanisms, including:
- Antioxidant Activity : The presence of the phenolic group in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that benzoic acid derivatives exhibit antimicrobial activity against a range of bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation.
Antimicrobial Activity
A study conducted by Cai et al. (2020) evaluated the antimicrobial effects of various benzoic acid derivatives, including the target compound. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Antioxidant Activity
In another study focusing on antioxidant properties, the compound was tested using the DPPH radical scavenging assay. The results demonstrated a strong scavenging ability:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 72 |
| 100 | 90 |
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of benzoic acid derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study found that the compound induced apoptosis in these cells through the activation of caspase pathways.
- Inflammation Model : In vivo studies using a rat model of inflammation showed that treatment with benzoic acid derivatives significantly reduced paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
